Chlorhydrate d'acide 3-pyridylacétique

Vue d'ensemble

Description

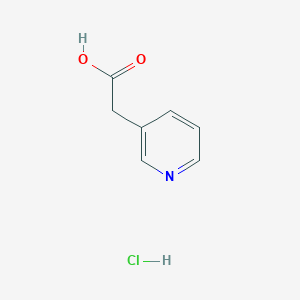

Acide 3-pyridylacétique chlorhydrate: est un composé chimique de formule moléculaire C7H7NO2 · HCl. Il s'agit d'un dérivé de la pyridine, caractérisé par la présence d'un groupe acide carboxylique attaché à la troisième position du cycle pyridine. Ce composé est couramment utilisé en synthèse organique et comme intermédiaire dans la production de divers produits pharmaceutiques .

Applications De Recherche Scientifique

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the preparation of pyrimidine penicillins and cephalosporins .

Biology:

- Studied for its potential biological activities and interactions with enzymes and receptors.

Medicine:

- Serves as an intermediate in the synthesis of pharmaceuticals, including anti-osteoporotic agents like risedronate sodium .

Industry:

Mécanisme D'action

Target of Action

3-Pyridylacetic acid hydrochloride is a higher homologue of nicotinic acid, a breakdown product of nicotine and other tobacco alkaloids . It is also a metabolite of Nicotine

Mode of Action

It is known to be a strong acid, reactive with amines/alcohols/acids, and an organic catalyst .

Biochemical Pathways

3-Pyridylacetic acid hydrochloride is part of the nicotine degradation pathway . It is formed from 4-(3-pyridyl)-butanoate

Pharmacokinetics

It is known that the compound is a strong acid, which may influence its absorption and distribution within the body .

Result of Action

3-Pyridylacetic acid hydrochloride is used for the treatment of skeletal disorders as it inhibits osteoclast-mediated bone resorption and modulates bone metabolism

Action Environment

It is known that the compound is hygroscopic , which means it absorbs moisture from the environment, potentially affecting its stability.

Analyse Biochimique

Biochemical Properties

3-Pyridylacetic acid hydrochloride can react with amines, alcohols, and carboxylic acids, and can also act as an acid in the reaction . It is part of the nicotine degradation pathway

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

3-Pyridylacetic acid hydrochloride is part of the nicotine degradation pathway

Méthodes De Préparation

Voies de synthèse et conditions de réaction:

À partir de 3-méthylpyridine: La préparation de l'acide 3-pyridylacétique chlorhydrate peut commencer à partir de 3-méthylpyridine.

À partir de 3-vinylpyridine: Une autre méthode implique la réaction de 3-vinylpyridine avec de la morpholine et du soufre, suivie d'une hydrolyse avec de l'acide chlorhydrique.

Méthodes de production industrielle: La production industrielle suit généralement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de catalyseurs tels que le nickel de Raney et de solvants tels que l'éthanol est courante dans ces procédés .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: L'acide 3-pyridylacétique chlorhydrate peut subir des réactions d'oxydation, formant généralement des dérivés de pyridine avec des états d'oxydation plus élevés.

Réduction: Le composé peut être réduit pour former divers dérivés de pyridine réduits.

Substitution: Il peut participer à des réactions de substitution, où le groupe acide carboxylique ou le cycle pyridine peuvent être modifiés.

Réactifs et conditions courantes:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Hydrogénation utilisant des catalyseurs tels que le palladium sur charbon ou le nickel de Raney.

Substitution: Des réactifs tels que les halogénures d'alkyle, les chlorures d'acyle et les amines sont utilisés dans des conditions telles que le reflux ou la température ambiante

Principaux produits:

Oxydation: Dérivés de l'oxyde de N-pyridine.

Réduction: Dérivés de pyridine réduits.

Substitution: Divers dérivés de pyridine substitués en fonction des réactifs utilisés

4. Applications de la recherche scientifique

Chimie:

- Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.

- Employé dans la préparation des pénicillines et des céphalosporines de pyrimidine .

Biologie:

- Étudié pour ses activités biologiques potentielles et ses interactions avec les enzymes et les récepteurs.

Médecine:

- Sert d'intermédiaire dans la synthèse de produits pharmaceutiques, y compris les agents anti-ostéoporotiques tels que le risédronate de sodium .

Industrie:

5. Mécanisme d'action

Le mécanisme d'action de l'acide 3-pyridylacétique chlorhydrate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Il peut agir comme un ligand, se liant à ces cibles et modulant leur activité. Les voies exactes dépendent de l'application spécifique et du système biologique impliqué .

Comparaison Avec Des Composés Similaires

Composés similaires:

- Acide 2-pyridylacétique chlorhydrate

- Acide 4-pyridylacétique chlorhydrate

- 3-Pyrrolidinol chlorhydrate

Comparaison:

- Acide 2-pyridylacétique chlorhydrate: Structure similaire mais avec le groupe acide carboxylique à la deuxième position. Il peut présenter une réactivité et une activité biologique différentes.

- Acide 4-pyridylacétique chlorhydrate: Le groupe acide carboxylique est à la quatrième position, ce qui entraîne des variations dans le comportement chimique et les applications.

- 3-Pyrrolidinol chlorhydrate: Contient un cycle pyrrolidine au lieu d'un cycle pyridine, ce qui se traduit par des propriétés chimiques et des utilisations distinctes .

L'acide 3-pyridylacétique chlorhydrate est unique en raison de la position spécifique du groupe acide carboxylique sur le cycle pyridine, ce qui influence sa réactivité et ses applications dans divers domaines.

Activité Biologique

Overview

3-Pyridylacetic acid hydrochloride (CAS Number: 6419-36-9) is a pyridine derivative characterized by a carboxylic acid group at the third position of the pyridine ring. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and organic synthesis. Its structural properties allow it to serve as an intermediate in the synthesis of various pharmaceuticals, including treatments for skeletal disorders and potential antiviral applications.

- Molecular Formula: C7H7NO2 · HCl

- Molecular Weight: 173.59 g/mol

- Solubility: Highly soluble in water, hygroscopic in nature.

3-Pyridylacetic acid hydrochloride acts primarily through its interactions with biological molecules, influencing several biochemical pathways:

- Bone Metabolism: It inhibits osteoclast-mediated bone resorption, making it useful in treating metabolic bone diseases such as osteoporosis.

- Nicotinic Pathway: As a higher homologue of nicotinic acid, it is involved in the degradation pathway of nicotine and other tobacco alkaloids.

- Enzyme Interaction: The compound may exhibit enzyme inhibition or activation, altering gene expression and affecting cellular processes.

1. Treatment of Skeletal Disorders

Research indicates that 3-Pyridylacetic acid hydrochloride can effectively modulate bone metabolism. It has been shown to inhibit osteoclast activity, which is crucial for maintaining bone density and preventing osteoporosis-related fractures.

2. Antiviral Properties

Recent studies have explored the potential of 3-Pyridylacetic acid derivatives as inhibitors of viral replication, particularly against HIV . The compound's ability to interfere with viral proteases positions it as a candidate for further antiviral drug development.

Study on Osteoclast Inhibition

A study published in the Journal of Bone and Mineral Research demonstrated that 3-Pyridylacetic acid hydrochloride significantly reduced osteoclast formation and activity in vitro. The compound was tested on human osteoclast precursors, showing a dose-dependent inhibition of bone resorption markers.

| Concentration (µM) | Osteoclast Formation (%) | Resorption Activity (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 70 | 65 |

| 50 | 40 | 30 |

| 100 | 20 | 10 |

Antiviral Activity Against SARS-CoV-2

In another study focusing on coronavirus proteases, 3-Pyridylacetic acid hydrochloride was evaluated for its ability to inhibit the SARS-CoV-2 main protease (3CLpro). The results indicated that the compound exhibited significant antiviral activity with an EC50 value below 10 µM, demonstrating its potential as a therapeutic agent against COVID-19 .

Comparative Analysis with Related Compounds

The biological activity of 3-Pyridylacetic acid hydrochloride can be compared with other pyridine derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Pyridylacetic Acid | Moderate anti-inflammatory effects | Different position affects reactivity |

| 4-Pyridylacetic Acid | Limited use in pharmacology | Less studied than 3-pyridyl derivative |

| 3-Pyrrolidinol Hydrochloride | Distinct chemical properties | Used in different therapeutic contexts |

Propriétés

IUPAC Name |

2-pyridin-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCCOEWNFXXUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6419-36-9 | |

| Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6419-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-pyridylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3-Pyridylacetic acid hydrochloride in chemical synthesis?

A1: 3-Pyridylacetic acid hydrochloride serves as a valuable building block in organic synthesis, particularly for pharmaceuticals. For instance, it's a key intermediate in the synthesis of Risedronate sodium, a drug used to treat osteoporosis. [] The compound's structure, featuring both a pyridine ring and a carboxylic acid group, allows for diverse chemical modifications, making it suitable for developing various pharmaceutical compounds.

Q2: Are there alternative synthesis routes for 3-Pyridylacetic acid hydrochloride, and what are their advantages?

A2: Yes, besides traditional methods, researchers have developed novel synthetic approaches. One such method uses the chlorination side product of 3-methylpyridine, 2-chloro-3-methylpyridine, as the starting material. [] This method offers an advantage by utilizing a readily available side product, potentially reducing waste and production costs. Another approach utilizes 3-vinylpyridine as the starting material in a two-step reaction. [] This process boasts high yields (above 86%) and operational simplicity, highlighting its efficiency for 3-Pyridylacetic acid hydrochloride production.

Q3: How does 3-Pyridylacetic acid hydrochloride interact with metal ions, and what are the structural features of these interactions?

A3: 3-Pyridylacetic acid, in its deprotonated form, acts as a flexible ligand, coordinating with metal ions through its nitrogen atom on the pyridine ring and oxygen atoms from the carboxylate group. Studies show that it can form coordination polymers with various metal ions. For instance, with Cadmium(II), it forms a two-dimensional layered structure where the Cadmium ion is octahedrally coordinated. [] Similarly, it creates a three-dimensional framework with Manganese(II) through a network of coordination bonds and hydrogen bonding interactions. [] In the case of Copper(II), the interaction leads to a two-dimensional sheet-like structure further connected by hydrogen bonds, forming a three-dimensional framework. [] These examples illustrate the versatility of 3-Pyridylacetic acid hydrochloride in constructing diverse metal-organic frameworks.

Q4: What analytical techniques are commonly employed for the characterization of 3-Pyridylacetic acid hydrochloride?

A4: Various analytical techniques are used to characterize 3-Pyridylacetic acid hydrochloride, confirming its identity and purity. These include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.